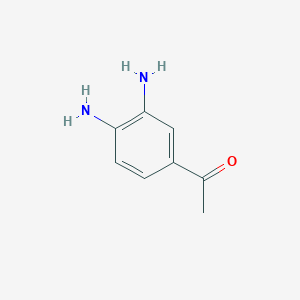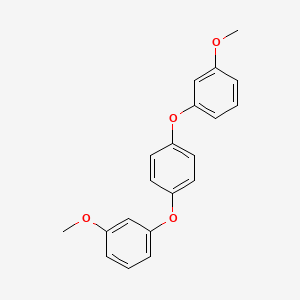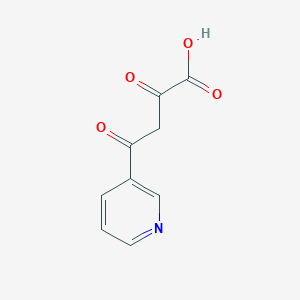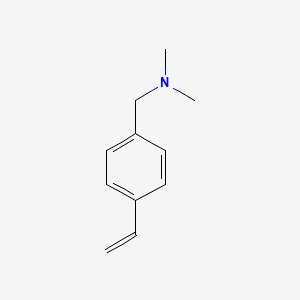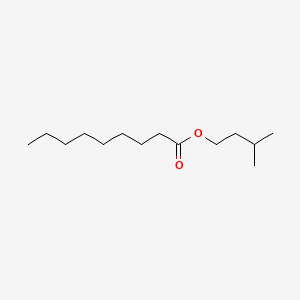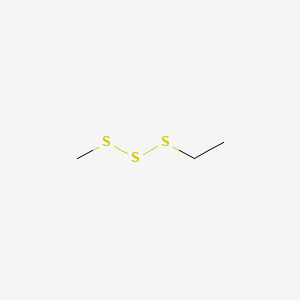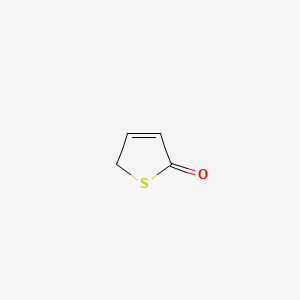
2(5H)-Thiophenone
Overview
Description
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone are compounds that have attracted the attention of researchers due to their high reactivity, which makes it possible to synthesize promising reagents for organic synthesis, including the production of biologically active substances .
Synthesis Analysis
The synthesis approaches for these compounds include the condensation reactions of functional derivatives of aliphatic and cyclic compounds . The most promising and environmentally friendly methods are the preparation of 2(5H)-Furanone and 5-Hydroxy-2(5H)-Furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .
Chemical Reactions Analysis
For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported .
Scientific Research Applications
Antimicrobial Agents
2(5H)-Thiophenone derivatives, such as 5-(alkylidene)thiophen-2(5H)-ones, have been synthesized and shown to significantly reduce biofilm formation by marine bacteria, demonstrating potential as new antimicrobial agents (Benneche et al., 2011).
Thermochemistry Studies
The standard molar enthalpies of formation for this compound have been determined through combined experimental and computational thermochemical studies, contributing to a deeper understanding of its thermodynamic properties (Silva et al., 2010).
Organic Synthesis Applications
This compound is a key compound in organic synthesis, undergoing Michael additions with active methylene compounds and serving as a building block for various organic compounds (Jakobsen et al., 2010).
Microwave Spectroscopy
The microwave spectrum of this compound has been analyzed, providing insights into its molecular structure and properties (Lesarri et al., 1992).
Photochemistry
Studies on the photochemical reactions of this compound derivatives have provided valuable information for applications in light-induced organic synthesis and the development of novel compounds (Kiesewetter et al., 1985).
Molecular Structure and Vibrational Spectra
The vibrational spectra and molecular structure of this compound have been studied, aiding in the understanding of its electronic structure and intramolecular interactions (Breda et al., 2008).
Future Directions
Properties
IUPAC Name |
2H-thiophen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187193 | |
| Record name | 2(5H)-Thiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-32-3 | |
| Record name | 2(5H)-Thiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Thiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(5H)-Thiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2(5H)-Thiophenone?
A1: this compound has the molecular formula C4H4OS and a molecular weight of 96.13 g/mol. []
Q2: What is the preferred tautomeric form of 2-Hydroxythiophene at room temperature?
A2: At room temperature, 2-Hydroxythiophene predominantly exists in its tautomeric form, this compound. []
Q3: How is this compound typically synthesized?
A3: A convenient synthesis involves the thermal splitting of 2-thienyl t-butyl ether in the presence of a catalytic amount of p-toluenesulphonic acid at approximately 150°C. This process yields this compound. []
Q4: What unique structural feature defines this compound's reactivity?
A4: this compound is classified as an α,β-unsaturated cyclic thioester, also known as a thiolactone. This structural feature plays a crucial role in its reactivity. []
Q5: What type of reactions does this compound readily undergo?
A5: Due to its α,β-unsaturated thioester nature, this compound readily undergoes Michael additions with various active methylene compounds. []
Q6: Can you provide examples of reactions involving this compound and their products?
A6: * Irradiation of 2(5H)-thiophenones in methanol: This reaction leads to the formation of (E)-4-mercapto-2-alkenoates. [, ]* Reaction of (E)-4-mercapto-2-alkenoates with alkynes: Upon further light-induced reaction, the previously formed (E)-4-mercapto-2-alkenoates can react with alkynes to produce either 2,3-dihydrothiophenes or 3-thiabicyclo[3.1.0]hexanes. [] * Reaction of (E)-4-mercapto-2-alkenoates with alkenes: These compounds can also react with alkenes under light, yielding thiolanes. []
Q7: How is Di-2-thienyl carbonate (2-DTC) used in esterification reactions, and what is the role of this compound?
A7: Di-2-thienyl carbonate (2-DTC), in the presence of 4-(dimethylamino)pyridine (DMAP) and iodine, effectively mediates the esterification of carboxylic acids with alcohols. this compound is generated as a byproduct in this reaction. This method also allows the cyclization of ω-hydroxycarboxylic acids to their corresponding lactones. []
Q8: How do strong acids interact with 2-chlorothiophene, and what is the significance of the formed products?
A8: When treated with strong acids like Amberlyst 15 or 100% orthophosphoric acid, 2-chlorothiophene undergoes a dimerization reaction. This reaction yields a mixture of products, including 4- and 5-(5-chloro-2-thienyl)tetrahydro-2-thiophenones, 4-(2-thienyl)-2(5H)-thiophenone, and 5-chloro-2,2′-bithienyl. The product distribution is significantly influenced by the specific acid used. Furthermore, introducing phenol or anisole to the reaction mixture leads to the formation of 4-[5-(p-hydroxyphenyl)-2-thienyl]tetrahydro-2-thiophenone or 4-[5-(p-methoxyphenyl)-2-thienyl]tetrahydro-2-thiophenone, respectively. []
Q9: What are the major products of this compound irradiation in the presence of specific reactants?
A9:* Irradiation in methanol with 1,4-pentadiene: This reaction primarily yields cis-fused 3,4-annulated tetrahydrothiophenes. []* Irradiation in allyl alcohol: Similar to the previous reaction, this process also results in the predominant formation of cis-fused 3,4-annulated tetrahydrothiophenes. []
Q10: How does UV light affect this compound's structure and what are the implications of this photochemical reaction?
A10: UV irradiation at 266 nm triggers a rapid ring-opening reaction in this compound, leading to the formation of several isomeric products. Notably, within 1 picosecond, a significant yield (approximately 50%) of an episulfide isomer containing a strained three-membered ring is observed. This highlights the rapid interconversion between highly vibrationally excited photoproducts in their ground electronic states. []
Q11: How have computational methods been used to study this compound?
A11: * Nonadiabatic dynamics simulations: This method was employed to investigate the photoinduced ring-opening and subsequent rearrangement reactions of this compound. This involved geometry optimizations on critical structures and dynamics simulations, revealing new nonadiabatic relaxation pathways involving triplet states and diverse ring-opening products. []* Quantum trajectory mean-field approach (QTMF): This method, combined with molecular mechanics (MM) in QTMF/MM simulations, was used to study the photoinduced ring-opening of this compound, providing a deeper understanding of the reaction mechanism. []
Q12: What is the significance of DAMASCENOLIDE™ and its sulfur-containing analogs in fragrance chemistry?
A12: DAMASCENOLIDE™ ([1, 4-(4-methylpent-3-en-1-yl)furan-2(5H)-one]), a naturally occurring fragrance compound with a citrus-like aroma, has spurred the development of sulfur-containing analogs. These analogs, particularly this compound derivatives, exhibit distinct odor profiles, often characterized by waxy, oily, and lactone-like scents, deviating from typical sulfurous odors. The incorporation of a sulfur atom frequently enhances odor intensity. These findings underscore the impact of structural modifications on odor character and intensity in fragrance chemistry. []
Q13: What biological activities have been observed for rhodanine and this compound?
A13: Both rhodanine and this compound, five-membered sulfur-containing heterocyclic compounds, exhibit phytogrowth-inhibitory properties. These compounds have been shown to:* Inhibit seed germination and root growth: This effect has been observed in various plant species. [, ]* Induce ethane production in the algae Scenedesmus: This suggests potential disruption of photosynthetic processes. []* Suppress the growth of moss culture cells: This finding further supports their plant growth-inhibiting effects. []* Reduce chlorophyll content in Brassica campestris L. subsp. rapa Hook. f. et Anders cotyledons: This observation further points to their impact on plant physiology. []
Q14: How do the biological activities of rhodanine and this compound differ from those of peroxidizing herbicides?
A14: While both rhodanine and this compound, along with peroxidizing herbicides like oxyfluorfen, can induce ethane production in Scenedesmus, their mechanisms of action differ. Unlike peroxidizing herbicides, the ethane production induced by these compounds is not inhibited by diuron, indicating a distinct mode of action. []
Q15: What are the key structural features influencing the inhibitory activity of thiosalicylic acid and dihydro-2(3H)-thiophenone analogs?
A15: Studies on thiosalicylic acid (I) and dihydro-2(3H)-thiophenone (VII) analogs have revealed key structural features impacting their plant growth-inhibitory activities:
- Thiosalicylic acid analogs (I-V): Among these analogs, methyl acetylthiosalicylate (IV) displayed the most potent inhibitory activity. []
- Dihydro-2(3H)-thiophenone analogs (VII-XI): 4-Hydroxy-2(5H)-thiophenone (VIII) exhibited the strongest inhibitory effects within this series. []
Q16: How do this compound derivatives contribute to meaty flavors in food chemistry?
A16: In the context of generating meaty flavors, the thermal degradation of lipid oxidation products, such as (E)-2-nonenal, in the presence of amino acids like cysteine and reducing sugars like glucose, plays a crucial role.
- 2-Butyl-thiophene and 5-butyldihydro-2(3H)-furanone originated solely from glucose. []
- 2-Pentylfuran formation relied equally on glucose and (E)-2-nonenal, irrespective of cysteine presence. []
- Several other aroma compounds, including 5-methyl-2(5H)-thiophenone, were labeled with 13C1-13C4, indicating their formation from both glucose and cysteine and/or (E)-2-nonenal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1594083.png)
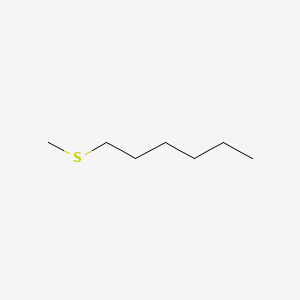
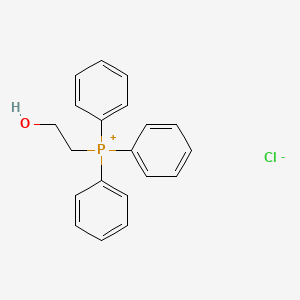
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
